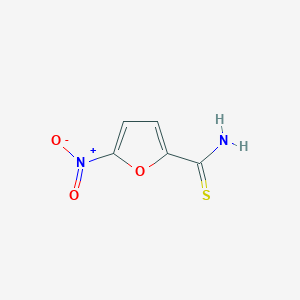

5-Nitrofuran-2-carbothioamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H4N2O3S |

|---|---|

Molecular Weight |

172.16 g/mol |

IUPAC Name |

5-nitrofuran-2-carbothioamide |

InChI |

InChI=1S/C5H4N2O3S/c6-5(11)3-1-2-4(10-3)7(8)9/h1-2H,(H2,6,11) |

InChI Key |

AHYQPLGBKKEXGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C(=S)N |

Origin of Product |

United States |

Contextualization of Nitrofuran Scaffolds in Drug Discovery

The nitrofuran class of synthetic molecules, first introduced in the 1940s and 1950s, represents a cornerstone in the development of antimicrobial agents. plos.org Several nitrofuran-based drugs are currently in clinical use, including nitrofurazone (B1679002) for topical infections, nitrofurantoin (B1679001) for urinary tract infections, and furazolidone (B1674277) for bacterial diarrhea. plos.org The defining feature of these compounds is the 5-nitrofuran ring, a heterocyclic aromatic compound that serves as a versatile pharmacophore.

The mechanism of action of nitrofurans is contingent on their status as prodrugs. plos.org In bacterial cells, they undergo enzymatic reduction of the nitro group, a process catalyzed by nitroreductases. plos.orgresearchgate.net This bioactivation generates reactive intermediates, such as nitroso and hydroxylamino derivatives, which are responsible for the broad-spectrum antibacterial activity of these compounds. plos.orgresearchgate.net These reactive species can damage multiple cellular targets, including DNA, ribosomes, and various enzymes, leading to bacterial cell death. mdpi.com This multi-targeted mechanism is believed to contribute to the low frequency of resistance development compared to other antibiotic classes.

Recognizing the enduring potential of this scaffold, medicinal chemists have been actively exploring novel nitrofuran analogs with enhanced potency and a broadened spectrum of activity. plos.orgnih.gov These efforts have led to the development of candidates with significant in vitro activity against various pathogens, including formidable Gram-negative bacteria and mycobacteria. plos.orgnih.gov

Significance of Carbothioamide Moiety in Bioactive Molecules

The carbothioamide group, also known as the thiourea (B124793) moiety, is another structural feature of paramount importance in medicinal chemistry. This functional group is present in a wide array of biologically active compounds and is recognized for its ability to participate in various biological interactions. mdpi.com The sulfur and nitrogen atoms of the carbothioamide moiety can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors. mdpi.com

Molecules containing the carbothioamide scaffold have demonstrated a diverse range of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antitubercular properties. mdpi.comontosight.aitandfonline.com For instance, certain carbothioamide derivatives have been identified as potent inhibitors of enzymes like urease and carbonic anhydrase. mdpi.comresearchgate.net The versatility of the carbothioamide moiety allows for structural modifications that can fine-tune the biological activity and pharmacokinetic properties of a molecule. ijabbr.com

Historical and Current Research Trajectories of 5 Nitrofuran 2 Carbothioamide and Its Analogues

General Synthetic Routes to this compound Core Structure

The fundamental structure of this compound is typically assembled through a straightforward and efficient condensation reaction. The most common approach involves the reaction of 5-nitrofuran-2-carbaldehyde with thiosemicarbazide (B42300). This reaction is generally carried out in a suitable solvent, such as methanol, under reflux conditions. The process yields the desired this compound, often as a precipitate that can be easily isolated and purified.

A key precursor for this synthesis is 5-nitrofurfural. The production of 5-nitrofurfural itself involves the nitration of furfural (B47365). nih.gov However, the furan (B31954) ring is sensitive to harsh reaction conditions, which can lead to poor yields and reproducibility. nih.gov A milder nitrating agent, acetyl nitrate, has been employed to overcome these challenges. nih.gov Continuous flow platforms have been developed for the in situ generation of acetyl nitrate, enabling a safer and more robust nitration of furfural to 5-nitrofurfural. nih.gov An alternative synthesis of the core structure can be achieved by treating 5-nitrofuran-2-carbonitrile with hydrogen sulfide (B99878) in the presence of a base.

Advanced Synthetic Approaches for this compound Derivatives

To explore the structure-activity relationships and enhance the biological profile of this compound, various advanced synthetic methods are employed to create a diverse library of derivatives. These methods allow for the introduction of different substituents on the thioamide group, the furan ring, or through the incorporation of other heterocyclic systems.

Microwave-Assisted Synthesis of 5-Nitrofuran-2-yl Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This technology has been successfully applied to the synthesis of 5-nitrofuran-2-yl derivatives. For instance, the reaction of 5-nitro-2-furfural with various substituted phenyl or pyridyl thiosemicarbazides can be efficiently carried out under microwave irradiation. nih.govresearchgate.net This method offers a rapid and efficient route to a range of N-substituted this compound analogues. nih.govresearchgate.net The use of microwave irradiation has also been reported in the synthesis of other heterocyclic systems, such as pyrimidine (B1678525) derivatives, highlighting its broad applicability in medicinal chemistry. researchgate.net

Buchwald-Hartwig Cross-Coupling Reactions in Nitrofuran Synthesis

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds. libretexts.orgnumberanalytics.comwikipedia.org This reaction is a versatile tool for the synthesis of aryl amines from aryl halides and primary or secondary amines. jk-sci.comorganic-chemistry.org While direct application to the synthesis of this compound itself is less common, the principles of Buchwald-Hartwig coupling can be applied to create more complex derivatives. For instance, an aryl halide-functionalized nitrofuran could be coupled with various amines or amides to introduce diverse substituents. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. jk-sci.com The scope of the reaction is broad, tolerating a variety of functional groups, including nitro groups. numberanalytics.com

Table 1: Key Components of the Buchwald-Hartwig Amination

| Component | Role | Examples |

| Catalyst | Facilitates the cross-coupling | Palladium(0) complexes |

| Ligand | Stabilizes the catalyst and influences reactivity | BINAP, DPPF, XANTPHOS |

| Base | Promotes deprotonation of the amine | Sodium tert-butoxide, LHMDS, K₂CO₃ |

| Substrates | Reactants for C-N bond formation | Aryl halides/triflates and amines/amides |

Gewald Multicomponent Reactions for Thiophene (B33073) Ring Incorporation

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. nih.govorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde, an active methylene (B1212753) compound (like a cyanoacetate), and elemental sulfur in the presence of a base. organic-chemistry.orgresearchgate.net The products of the Gewald reaction are valuable building blocks in medicinal chemistry. nih.gov This methodology can be utilized to synthesize nitrofuran derivatives bearing a thiophene ring. For example, a nitrofuran-containing aldehyde or ketone could be used as a starting material in a Gewald reaction to incorporate a thiophene moiety, which can then be further functionalized. The versatility of the Gewald reaction allows for the introduction of various substituents on the thiophene ring, leading to a wide range of structurally diverse compounds. researchgate.net

Condensation Reactions for Hydrazide and Thiosemicarbazide Derivatives

Condensation reactions are widely used to synthesize hydrazide and thiosemicarbazide derivatives of 5-nitrofuran. A common strategy involves the reaction of 5-nitrofuran-2-carbaldehyde with various (sub)phenyl/pyridyl thiosemicarbazides to yield a series of N-substituted thiosemicarbazones. nih.govresearchgate.net Similarly, new series of hydrazide-hydrazones have been synthesized from 5-nitrofuran-2-carboxylic acid. nih.gov These reactions are typically straightforward and provide a diverse range of derivatives for biological evaluation. nih.gov For example, a series of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamides were synthesized through the condensation of 5-aminopyrazole with 5-nitrofuran-2-carbaldehyde. ekb.egresearchgate.net

Acylation Strategies in Carboxamide Synthesis

Acylation is a fundamental strategy for the synthesis of carboxamide derivatives of 5-nitrofuran. This can be achieved by reacting 5-nitrofuran-2-carboxylic acid with an appropriate amine in the presence of a coupling agent. One method involves the activation of the carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by the addition of the amine. mdpi.com Another approach is the conversion of the carboxylic acid to the corresponding acid chloride, which is then reacted with an amine. The synthesis of 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines involved the acylation of amine salts with 5-nitro-2-furoic acid. nih.gov These acylation strategies provide a reliable means of introducing a wide variety of substituents at the carboxamide nitrogen, allowing for the fine-tuning of the molecule's properties.

Oxidative Cyclization in the Synthesis of Oxadiazole Derivatives

The synthesis of oxadiazole derivatives from this compound precursors can be achieved through oxidative cyclization. An efficient method for creating 3-amino-5-R-1,2,4-oxadiazoles involves the use of iodobenzene (B50100) diacetate (IBD) as a mediating agent. nih.gov This process is conducted at ambient temperature and results in high yields of the desired oxadiazole products. nih.gov This synthetic strategy highlights a practical approach to converting the carbothioamide functional group into a valuable oxadiazole ring system, which is a common motif in various biologically active compounds.

Molecular Hybridization Techniques in the Design of Novel this compound Analogues

Molecular hybridization is a key strategy in medicinal chemistry to design new compounds with improved properties by combining pharmacophoric moieties from different bioactive molecules. In the context of this compound, this technique involves integrating the 5-nitrofuran "warhead" with other heterocyclic scaffolds known for their biological activities. nih.gov

One notable example is the combination of the 5-nitrofuran-2-yl moiety with a tetrahydropyrazolopyridine (THPP) scaffold and an oxazole (B20620) fragment. nih.gov The rationale behind this approach is that the 5-nitrofuran group acts as a reliable pharmacophore, while the oxazole is a privileged structure found in many drugs. nih.gov The synthesis of these hybrid molecules involves multiple steps, starting with the N-alkylation of a tetrahydropyrazolopyridine core, followed by a series of transformations to introduce the oxazole ring and finally acylation with 5-nitro-2-furoic acid to yield the target compounds. nih.gov This modular approach allows for the creation of a library of analogues with diverse substitutions, facilitating the exploration of structure-activity relationships. nih.govmdpi.com

Another hybridization strategy involves linking the 5-nitrofuran moiety to a benzoxazole (B165842) ring system. For instance, N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide has been synthesized, demonstrating the versatility of the 5-nitrofuran core in creating complex heterocyclic systems. nih.gov The synthesis of such compounds typically involves the reaction of 5-nitro-furan-2-carboxylic acid with an appropriate amine, often activated with a coupling agent like carbonyldiimidazole (CDI). mdpi.com

Structural Elucidation Techniques for Synthesized Compounds

The characterization and structural confirmation of newly synthesized this compound analogues are crucial steps that rely on a combination of modern spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a cornerstone technique for the unambiguous structural elucidation of 5-nitrofuran derivatives.

¹H NMR: Proton NMR spectra provide detailed information about the chemical environment of hydrogen atoms within a molecule. For instance, in synthesized 2-thiohydantoin (B1682308) derivatives, characteristic signals for amide and phenylamino (B1219803) protons are observed in specific regions of the spectrum. ekb.eg The presence and splitting patterns of signals for aromatic protons and protons on the heterocyclic rings confirm the successful synthesis and desired connectivity of the molecular framework. ekb.egresearchgate.net It is important to note that the choice of solvent can significantly impact the NMR spectra of 5-nitrofuranyl derivatives, as some compounds exhibit reactivity towards solvents like methanol. chemrxiv.org

Table 1: Representative ¹H and ¹³C NMR Data for 5-Nitrofuran Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide | Not explicitly detailed in the provided text. | Not explicitly detailed in the provided text. | mdpi.com |

| 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide | Not explicitly detailed in the provided text. | Not explicitly detailed in the provided text. | mdpi.com |

| 2-thiohydantoin derivative 4a | 11.49 (s, 1H, Hd), 10.18 (s, 1H, He), 7.95 (d, J = 7.8 Hz, 2H, H aromatic), 7.71-7.05 (m, 13H, H aromatic), 4.92 (br. t, 1H, Hc) | 184.51 (C=S), 172.08 (C=O thioimidazole), 166.87 (C=O amide), 166.09 (NNHC=O), 136.87-119.57 (C-aromatic), 60.22 (CHc), 35.38 (CHaHb) | ekb.eg |

| 2-thiohydantoin derivative 4d | 11.49 (s, 1H, Hd), 10.08 (s, 1H, He), 7.97-7.93 (m, 2H, H aromatic), 7.59-7.42 (m, 10H, H aromatic), 7.12 (d, J = 8.0 Hz, 2H, H aromatic), 4.89 (br. t, 1H, Hc), 3.19-3.12 (m, 2H, Ha, Hb), 2.25 (s, 3H, CH3) | 184.51 (C=S), 172.08 (C=O thioimidazole), 166.87 (C=O amide), 166.09 (NNHC=O), 136.87-119.57 (C-aromatic), 60.22 (CHc), 35.38 (CHaHb), 20.92 (CH3) | ekb.eg |

This table is populated with data extracted from the provided text. Some entries are not explicitly detailed in the source material.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of this compound and its analogues, IR spectra provide key diagnostic absorption bands.

The characteristic vibrations of the nitro group (NO₂) are typically observed as strong bands. bohrium.com The position of these bands can be influenced by the electronic effects of neighboring substituents. bohrium.com For instance, in various 5-nitrofuran derivatives, the C=O stretching frequency of a carboxamide or a chalcone (B49325) can provide evidence for the formation of the desired product. mdpi.com The presence of a C=S stretching band would be indicative of the carbothioamide group. researchgate.net In the synthesis of oxazolyl pyrazolopiperidines tagged with 5-nitrofuran, IR spectroscopy is used to confirm the presence of key functional groups at various stages of the synthesis. nih.gov

Table 2: Key IR Absorption Bands for 5-Nitrofuran Derivatives

| Compound/Functional Group | IR Absorption Band (cm⁻¹) | Description | Reference |

| N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide | 1657 | C=O stretch | mdpi.com |

| 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide | 1653 | C=O stretch | mdpi.com |

| Chalcone derivative 15 | 1664 | C=O stretch | mdpi.com |

| Nitrofurantoin (B1679001) derivative 2 | 1790 (m), 1741 (s) | C=O stretches | researchgate.net |

| Nitrofurantoin derivative 3 | 1781 (m), 1735 (s) | C=O stretches | researchgate.net |

| Furan-2-aldehyde-N-phenylthiosemicarbazone | 1632-1604 | C=N stretch (in complexes) | researchgate.net |

| 2-Thiohydantoin derivative 4a | 1743, 1687, 1666 | C=O stretches | ekb.eg |

| 2-Thiohydantoin derivative 4a | 1215 | C=S stretch | ekb.eg |

This table presents a selection of characteristic IR absorption bands as reported in the provided literature.

Mass Spectrometry (MS) in Molecular Weight Determination

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of synthesized compounds, thereby confirming their elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula.

Techniques such as electrospray ionization (ESI) are commonly used to generate ions from the synthesized 5-nitrofuran derivatives for mass analysis. mdpi.com The observation of the molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the calculated molecular weight provides strong evidence for the successful synthesis of the target compound. mdpi.comresearchgate.net Tandem mass spectrometry (MS/MS) can be further employed for structural confirmation by analyzing the fragmentation patterns of the parent ion. nih.govnih.gov This is particularly useful in the analysis of complex biological matrices. nih.govnih.govusda.gov

Table 3: Mass Spectrometry Data for 5-Nitrofuran Derivatives

| Compound | Molecular Formula | Calculated Molecular Weight (Da) | Observed m/z | Ionization Method | Reference |

| N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide | C₁₁H₁₂N₄O₄ | 264.24 | 265.4 [M+H]⁺ | ESI | mdpi.com |

| 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide | C₁₂H₁₁N₃O₄ | 261.24 | 265.4 [M+H]⁺ | ESI | mdpi.com |

| N-(2-formamidoethyl)-5-nitrofuran-2-carboxamide | C₈H₉N₃O₅ | 227.17 | Not specified | Not specified | nih.gov |

| N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide | C₁₈H₁₀FN₃O₅ | 367.3 | Not specified | Not specified | nih.gov |

This table summarizes molecular weight and mass spectrometry data for selected 5-nitrofuran derivatives based on the provided sources.

X-ray Crystallography for Definitive Structural Characterization

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, confirming bond lengths, bond angles, and stereochemistry.

For derivatives of 5-nitrofuran, such as co-crystals of nitrofurantoin, X-ray crystallography has been used to analyze the supramolecular architecture, revealing details about intermolecular interactions like hydrogen bonding and π-π stacking. researchgate.net In the case of more complex synthesized molecules, such as 2-cyanoguanidinophenytoin and its derivatives, X-ray crystallography has been instrumental in confirming the molecular structure, including the conformation of rings and the spatial relationship between different parts of the molecule. nih.gov The data obtained from X-ray crystallography, including unit cell dimensions and space group, provide unambiguous proof of the synthesized structure. nih.gov

Table 4: Crystallographic Data for Selected Compounds

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 2-cyanoguanidinophenytoin (3) | Monoclinic | P2₁/c | Four molecules in the unit cell. | nih.gov |

| Mannich base (6) | Monoclinic | C2/c | Eight molecules in the unit cell; morpholine (B109124) ring in a chair configuration. | nih.gov |

| Nitrofurantoin co-crystal (2) | Not specified | Not specified | Analysis of intermolecular interactions and Hirshfeld surfaces. | researchgate.net |

| Nitrofurantoin co-crystal (3) | Not specified | Not specified | Analysis of intermolecular interactions and Hirshfeld surfaces. | researchgate.net |

This table highlights key crystallographic information for compounds related to the 5-nitrofuran scaffold as described in the provided literature.

Influence of Substituents on the Furan Ring and Carbothioamide Moiety on Biological Activity

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the furan ring and the terminal carbothioamide group. The 5-nitro group on the furan ring is a cornerstone of activity, with its position being critical for the compound's redox potential, a key factor in its mechanism of action. acs.org Studies indicate that 5-nitrofurans generally exhibit superior activity compared to their 3- or 4-nitro isomers. acs.org The antimicrobial action of these compounds is linked to the enzymatic reduction of this nitro group within the target cell, which produces cytotoxic radicals.

Modifications to the carbothioamide moiety, particularly the terminal nitrogen, have yielded significant insights into SAR. For instance, in a series of N-benzyl-5-nitrofuran-2-carboxamide analogues (a closely related scaffold), substitutions on the benzyl (B1604629) group dramatically altered antitubercular activity. researchgate.net The introduction of an α,α-dimethylbenzyl moiety led to significant improvements in metabolic stability. nih.gov Furthermore, the placement of chloro-substituents on the phenyl ring of N-benzyl-5-nitrofuran-2-carboxamide demonstrated position-dependent effects on potency; a 4-chloro substitution enhanced antibacterial activity fourfold, whereas a 2-chloro substitution resulted in a 16-fold loss of potency. researchgate.net

Similarly, derivatization of the carbothioamide group by reacting 5-nitro-2-furfural with various substituted phenyl or pyridyl thiosemicarbazides has produced compounds with potent antimycobacterial activity. arxiv.org The presence of electron-withdrawing groups, such as nitro and fluoro substituents, on the aromatic ring attached to the carbothioamide or a related hydrazide linker has been shown to be beneficial for activity. researchgate.netacs.org One of the most potent compounds identified in a study was N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide, which showed significantly higher activity against Mycobacterium tuberculosis than the standard drug isoniazid. arxiv.org

The following table summarizes the antitubercular activity of selected 5-nitrofuran analogues, illustrating the impact of substitutions.

| Compound/Analogue | Key Substitutions | Biological Activity (MIC, M. tuberculosis H37Rv) | Reference |

| JSF-3449 (N-benzyl-5-nitrofuran-2-carboxamide) | Unsubstituted benzylamide | 0.20 µM | researchgate.net |

| Analogue 6 | 4-chloro substitution on benzyl ring | 0.098 µM | researchgate.net |

| Analogue 4 | 2-chloro substitution on benzyl ring | >3.1 µM | researchgate.net |

| Analogue 11 | α,α-dimethyl on benzylic carbon | 0.40 µM | researchgate.net |

| Compound 4r (N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide) | 3,5-dibromopyridin-2-yl on thiosemicarbazide | 0.22 µM | arxiv.org |

This table is based on data extracted from scientific literature and is for informational purposes only.

Role of Linker Length and Heterocyclic Ring Systems in Modulating Activity

The linker connecting the 5-nitrofuran core to other chemical moieties, along with the nature of any incorporated heterocyclic rings, plays a pivotal role in modulating biological activity. The flexibility and rigidity of this linker are key determinants of potency and solubility. acs.org For example, while flexible amide linkers are common, more rigid linkers such as 1,2,4-oxadiazoles have been shown to enhance potency, albeit sometimes at the cost of reduced solubility. acs.org The hydrazone linkage (=N-NH-) is another prevalent structural motif that contributes to the stability of the nitrofuran ring and is considered a key pharmacophoric feature. scispace.com

The incorporation of diverse heterocyclic systems has been a fruitful strategy for optimizing activity. Replacing simple aryl substituents with more complex heterocycles can significantly impact the compound's biological profile. Studies have explored a wide range of heterocyclic scaffolds, including:

Pyrazole (B372694): A series of nitrofurantoin analogues incorporating a pyrazole scaffold demonstrated notable antibacterial properties. scispace.com

Isatin (B1672199): Hybrid molecules combining the 5-nitrofuran scaffold with isatin have been synthesized, with some showing greater potency against methicillin-resistant S. aureus (MRSA) than the parent compounds. scispace.com

Thiophene: In a series of trypanocidal agents, replacing the thiophene ring in a lead compound with other substituents led to a significant drop in activity, indicating the thiophene fragment was essential for potency.

Spiro-heterocycles: The conjugation of the 5-nitrofuryl fragment with saturated spirocyclic piperidines, such as the 2,6-diazaspiro[3.4]octane core, has led to the identification of remarkably potent antitubercular leads, with one compound displaying a minimal inhibitory concentration (MIC) of 0.016 µg/mL. researchgate.net

The table below highlights various heterocyclic systems that have been incorporated into 5-nitrofuran analogues and their observed impact on biological activity.

| Heterocyclic System | Linker Type | Observed Impact on Activity | Reference(s) |

| Pyrazole | Methyleneamino-carboxamide | Resulted in analogues with antibacterial activity. | scispace.com |

| 1,2,4-Oxadiazole | Direct | Can enhance potency compared to flexible amides; some analogues active against ESKAPE pathogens and M. tuberculosis. acs.orgnih.gov | acs.org, nih.gov |

| 2,6-Diazaspiro[3.4]octane | Carboxamide | Led to a remarkably potent antitubercular lead compound (MIC = 0.016 µg/mL). | researchgate.net |

| Isatin | Hydrazone | Hybrids showed potent activity against MRSA and human colon cancer cells. | scispace.com |

| Thiophene | Carboxamide | Essential for high trypanocidal activity in a specific series of analogues. | |

| Pyrrolidine | Acetamido / Direct | Incorporated into various potent antibiotics; can be used to modify lipophilicity and solubility. |

This table is for informational purposes and summarizes findings from multiple research studies.

Electronegativity and Lipophilicity Considerations in Structure-Activity Relationships

The physicochemical properties of electronegativity and lipophilicity are critical drivers of the biological activity in this compound analogues. The strong electron-withdrawing nature of the 5-nitro group is fundamental to the bioactivation process. acs.org This high redox potential facilitates the enzymatic reduction of the nitro group by nitroreductases within microbial cells, a necessary step for activity. acs.org The influence of electronic effects is further underscored by studies showing that the introduction of other electronegative substituents, such as halogens (e.g., chloro, fluoro) at specific positions on appended aryl rings, can significantly enhance biological potency. researchgate.netacs.org

Quantitative structure-activity relationship (QSAR) studies on nitrofuran derivatives have provided more precise insights. In one such study, the antibacterial activity was shown to have a negative correlation with electronic terms, described by the Hammett substituent constant (σ) or the cyclic voltametric reduction potential (E). Interestingly, this particular QSAR model found no significant contribution from the hydrophobic factor (lipophilicity), suggesting that for that specific series, electronic effects were the dominant determinant of activity. This highlights that while lipophilicity is a crucial parameter to consider in drug design, its relative importance can vary depending on the specific structural scaffold and biological target.

Development of Predictive Models for Biological Efficacy based on SAR

To rationalize the complex SAR data and guide the design of new, more effective analogues, researchers have increasingly turned to computational methods and the development of predictive models. These models aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity.

Quantitative Structure-Activity Relationship (QSAR) models have been successfully developed for various series of 5-nitrofuran derivatives. nih.gov These models use statistical regression techniques, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), to correlate biological activity (e.g., MIC values) with calculated molecular descriptors. arxiv.orgresearchgate.net These descriptors can quantify various physicochemical properties, including electronic (e.g., Hammett constants, reduction potential), steric, and topological features. researchgate.net For example, QSAR models built for antitubercular 5-nitrofuran-2-yl derivatives have shown promising predictive capability, allowing for the estimation of activity for newly designed compounds before their synthesis. arxiv.orgscispace.com

Another key computational tool is molecular docking . scispace.com This technique simulates the interaction between a ligand (the nitrofuran analogue) and the active site of its biological target, such as a bacterial enzyme like nitroreductase or dihydropteroate (B1496061) synthase. nih.govscispace.com Docking studies can predict the binding affinity and orientation of a compound within the target's binding pocket, providing a structural basis for its activity. scispace.com For instance, docking has been used to postulate that certain 5-nitrofuran hybrids exert their antibacterial action through a mechanism similar to the drug nitrofurazone (B1679002) by effectively binding to nitroreductase. scispace.com

These predictive models, combining QSAR and molecular docking, are invaluable for:

Understanding the key structural features required for activity.

Screening virtual libraries of compounds to prioritize synthetic efforts.

Optimizing lead compounds to enhance potency and improve pharmacokinetic properties.

By integrating these computational approaches with traditional synthetic chemistry and biological testing, the development of novel this compound-based therapeutic agents can be significantly accelerated.

Mechanistic Investigations of 5 Nitrofuran 2 Carbothioamide and Its Bioactive Analogues

Molecular Targets and Binding Interactions

The activity of 5-nitrofurans is predicated on their interaction with specific biological molecules and the subsequent biochemical transformations they undergo.

5-nitrofuran compounds are prodrugs, meaning they are biologically inactive until converted into their active form within the target cell. researchgate.netresearchgate.net This activation is a critical first step in their mechanism of action and is mediated by bacterial nitroreductase enzymes. researchgate.netpatsnap.com The process involves the reduction of the nitro group at the C5 position of the furan (B31954) ring. researchgate.net

Bacterial flavoproteins, such as nitroreductases NfsA and NfsB in E. coli, catalyze the transfer of electrons from cellular donors like NAD(P)H to the nitrofuran. nih.gov This leads to a one-electron reduction, generating a highly reactive nitro anion free radical intermediate. researchgate.netnih.gov Under aerobic conditions, this radical can enter a futile cycle where it is re-oxidized back to the parent nitrofuran by molecular oxygen, a process that simultaneously generates superoxide radicals (a type of reactive oxygen species, ROS). nih.govnih.gov

Alternatively, under anaerobic conditions or through the action of different types of nitroreductases, the nitro anion radical can undergo further reduction to form other reactive intermediates, such as nitroso and hydroxylamine derivatives. researchgate.net These highly reactive species are considered the ultimate effectors of toxicity, capable of causing widespread damage to cellular macromolecules. researchgate.netpatsnap.com The generation of these radicals and intermediates is fundamental to the compound's mode of action, leading to damage of bacterial DNA, ribosomes, and other vital cellular components. patsnap.com

A significant molecular target for certain bioactive analogues of 5-nitrofurans is the mycobacterial enzyme Arylamine N-acetyltransferase (NAT). researchgate.netnih.gov This enzyme is crucial for the intracellular survival of pathogens like Mycobacterium tuberculosis. researchgate.netnih.gov Research has identified derivatives, specifically those based on a 3-(5-nitrofuran-2-yl)prop-2-en-1-one scaffold, as potent inhibitors of recombinant mycobacterial NAT. researchgate.net

NAT plays a role in the metabolism of lipids, which are essential components of the complex mycobacterial cell wall. researchgate.net By inhibiting this enzyme, the 5-nitrofuran derivatives disrupt processes vital for the pathogen's persistence within host cells, particularly inside macrophages. researchgate.netnih.gov This identification of NAT as a target represents a significant finding, providing a novel mechanism of action for this class of compounds against M. tuberculosis. researchgate.net The inhibition of NAT has been linked to the potent and selective antituberculosis activity observed for these compounds. nih.gov

Information regarding the direct effects of 5-Nitrofuran-2-carbothioamide or its analogues on the enzyme Pantothenate Synthetase could not be retrieved from the available search results.

Cellular and Biochemical Pathways Affected

The activation of 5-nitrofurans and their interaction with molecular targets trigger broader cellular and biochemical responses, ultimately leading to cell death or inhibition of growth.

A key pathway implicated in cellular death induced by overwhelming stress is the Unfolded Protein Response (UPR), which can culminate in apoptosis. This process is initiated by endoplasmic reticulum (ER) stress, a condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen. scispace.com The cell activates the UPR as an adaptive mechanism to restore protein-folding homeostasis. mdpi.com

The UPR is mediated by three main ER-transmembrane sensor proteins: PERK, IRE1, and ATF6. nih.gov Under prolonged or severe ER stress, the PERK branch of the UPR plays a critical role in triggering apoptosis. nih.gov Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general shutdown of protein synthesis but, paradoxically, promoting the translation of specific mRNAs, such as that for Activating Transcription Factor 4 (ATF4). nih.gov

ATF4, in turn, upregulates the expression of the transcription factor C/EBP-Homologous Protein (CHOP), a key mediator of ER stress-induced apoptosis. mdpi.comresearchgate.net CHOP facilitates cell death by altering the balance of pro- and anti-apoptotic proteins. nih.gov It is known to repress the transcription of the pro-survival gene Bcl-2 and promote the expression of pro-apoptotic BH3-only proteins, which leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. mdpi.comnih.gov The activation of this PERK-ATF4-CHOP signaling cascade represents a crucial cellular pathway leading to programmed cell death in response to severe cellular stress.

| Protein | Function in ER Stress-Induced Apoptosis |

| PERK | ER stress sensor; phosphorylates eIF2α, leading to ATF4 translation. |

| ATF4 | Transcription factor; induces the expression of CHOP. |

| CHOP | Transcription factor; promotes apoptosis by down-regulating Bcl-2 and up-regulating pro-apoptotic proteins. |

| Bcl-2 | Anti-apoptotic protein; its repression by CHOP facilitates apoptosis. |

The ability of pathogenic organisms to survive and thrive within a host is critically dependent on a complex network of protein-protein interactions (PPIs), both within the pathogen and between the pathogen and host cells. nih.govnih.gov These interactions govern essential bacterial processes such as DNA replication, cell division, signal transduction, and virulence. nih.gov Furthermore, pathogens secrete effector proteins that physically interact with host proteins to hijack and manipulate cellular functions, thereby rewiring the host's signaling and defense pathways to favor the infection. nih.govuw.edu

Modulation of Specific Enzymatic Activities

The bioactivity of this compound and its analogues is intrinsically linked to their ability to modulate the activity of specific enzymes, primarily within pathogenic microorganisms. The core mechanism revolves around the reductive activation of the 5-nitrofuran moiety by bacterial nitroreductases, a process that is essential for their antimicrobial effect. Furthermore, evidence suggests that these compounds can directly inhibit key enzymes involved in vital cellular processes.

Reductive Activation by Nitroreductases

5-Nitrofuran derivatives are generally considered prodrugs that require intracellular activation to exert their cytotoxic effects. This activation is a multi-step process initiated by the reduction of the nitro group, a reaction catalyzed by nitroreductase enzymes within the target organism.

In Escherichia coli, two main nitroreductases, NfsA and NfsB, are responsible for this activation. These enzymes are flavoproteins that catalyze the reduction of 5-nitrofuran compounds using NADH or NADPH as reducing equivalents nih.govnih.gov. The reduction occurs via a ping-pong bi-bi mechanism, where the enzyme's flavin mononucleotide (FMN) cofactor is first reduced by NAD(P)H and then, in turn, reduces the 5-nitrofuran substrate nih.govebi.ac.uk. This process leads to the formation of highly reactive intermediates, such as nitroso and hydroxylamino derivatives, which are believed to be the ultimate toxic agents responsible for DNA damage and cell death researchgate.net.

Interestingly, some 5-nitrofuran derivatives retain antibacterial activity even in bacterial strains lacking both NfsA and NfsB, suggesting the existence of other activating enzymes nih.govnih.gov. One such enzyme identified in E. coli is AhpF nih.govnih.gov.

In the context of Mycobacterium tuberculosis, the activation of nitrofuran-based compounds is often dependent on a specific deazaflavin-dependent nitroreductase (Ddn) and the associated cofactor F420 machinery nih.gov. This dependency highlights a key mechanism for the selective toxicity of these compounds against mycobacteria.

The following table summarizes the key nitroreductases involved in the activation of 5-nitrofuran derivatives.

| Enzyme | Organism | Cofactor | Function |

| NfsA | Escherichia coli | FMN, NAD(P)H | Reductive activation of nitrofuran prodrugs |

| NfsB | Escherichia coli | FMN, NAD(P)H | Reductive activation of nitrofuran prodrugs |

| AhpF | Escherichia coli | - | Novel 5-nitrofuran-activating enzyme |

| Ddn | Mycobacterium tuberculosis | F420 | Reductive activation of nitrofuran prodrugs |

Inhibition of Decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1)

Beyond their role as prodrugs, some 5-nitrofuran analogues have been identified as potential direct inhibitors of essential bacterial enzymes. One of the most significant targets is decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), a crucial enzyme in the synthesis of the mycobacterial cell wall nih.govsci-hub.st. DprE1 is involved in the formation of arabinogalactan and lipoarabinomannan, two essential components of the Mycobacterium tuberculosis cell wall sci-hub.st.

Inhibition of DprE1 disrupts this vital pathway, leading to cell death. The identification of nitrofuran compounds as putative DprE1 inhibitors is supported by the isolation of resistant M. tuberculosis mutants with mutations in the dprE1 gene nih.gov. For instance, the nitrofuran compound HC2250 showed reduced potency against mutants with a C384S substitution in DprE1, suggesting that it may be a DprE1 inhibitor nih.gov.

The potential dual mechanism of action—reductive activation and direct enzyme inhibition—makes 5-nitrofuran derivatives particularly promising as antimicrobial agents.

Activity of Bioactive Analogues

While specific enzymatic inhibition data for this compound is not extensively detailed in the available literature, studies on its close analogues provide valuable insights into the structure-activity relationships and their potent antimicrobial effects. The minimum inhibitory concentration (MIC) is a key measure of a compound's efficacy.

One highly potent analogue is N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide (a hydrazinecarbothioamide derivative). This compound has demonstrated significantly greater activity against Mycobacterium tuberculosis H37Rv than the standard drug isoniazid (B1672263) researchgate.net.

The table below presents the MIC values for this potent analogue and other related compounds against various mycobacterial strains, illustrating the potent activity of this class of molecules.

| Compound | M. tuberculosis H37Rv (log-phase) MIC (µM) | M. tuberculosis H37Rv (starved) MIC (µM) |

| N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide | 0.22 | 13.9 |

| Isoniazid (Standard) | 0.66 | >455.8 |

| Rifampicin (Standard) | 0.23 | >75.9 |

Data sourced from a study on 5-nitrofuran-2-yl derivatives researchgate.net.

The potent activity of these analogues underscores the therapeutic potential of the this compound scaffold and highlights the importance of further research into their specific enzymatic interactions.

Preclinical Biological Evaluation of 5 Nitrofuran 2 Carbothioamide Derivatives in in Vitro and in Vivo Models

Antimicrobial Efficacy in Experimental Systems

Antibacterial Spectrum and Potency against Key Pathogens

5-Nitrofuran-2-carbothioamide derivatives have been the subject of extensive research to determine their efficacy against a wide array of pathogenic bacteria. These studies have revealed significant inhibitory activity against both Gram-positive and Gram-negative organisms, including strains with notable resistance to existing antibiotics.

Derivatives of 5-nitrofuran have shown considerable promise as antitubercular agents. A series of eighteen 5-nitrofuran-2-yl derivatives, synthesized by reacting 5-nitro-2-furfural with various thiosemicarbazides, were evaluated for their in vitro activity against Mycobacterium tuberculosis. researchgate.netnih.gov One of the most potent compounds identified was N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide, which demonstrated a minimum inhibitory concentration (MIC) of 0.22 µM against the log-phase culture of M. tuberculosis H37Rv. researchgate.netnih.gov This potency was found to be three times greater than that of isoniazid (B1672263) and comparable to rifampicin, two first-line antitubercular drugs. researchgate.netnih.gov

A significant challenge in tuberculosis therapy is the presence of dormant or latent forms of the bacterium, which are less susceptible to conventional treatments. In a model of starved M. tuberculosis H37Rv, the same compound exhibited an MIC of 13.9 µM, indicating it was 50 times more active than isoniazid and slightly more active than rifampicin against these persistent forms. researchgate.netnih.gov Further optimization of a nitrofuran antitubercular hit, N-benzyl-5-nitrofuran-2-carboxamide, led to the development of analogs with potent in vitro activity against the M. tuberculosis H37Rv strain, with MIC values ranging from 0.019 to 0.20 µM. nih.gov

| Compound | Strain | Growth Phase | MIC (µM) | Reference |

| N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide | M. tuberculosis H37Rv | Log-phase | 0.22 | researchgate.netnih.gov |

| N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide | M. tuberculosis H37Rv | Starved | 13.9 | researchgate.netnih.gov |

| N-benzyl-5-nitrofuran-2-carboxamide analogs | M. tuberculosis H37Rv | Log-phase | 0.019 - 0.20 | nih.gov |

The antibacterial activity of 5-nitrofuran derivatives extends to clinically important Gram-positive pathogens. A novel synthetic nitrofuranyl pyranopyrimidinone derivative demonstrated potent antibacterial activity against four clinical methicillin-resistant Staphylococcus aureus (MRSA) isolates and the reference strain S. aureus ATCC 700699, with MIC values ranging from 8 to 16 µg/mL. pasteur.ac.ir Another study on new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives found that most of the synthesized compounds were highly potent against the tested Gram-positive bacteria, showing antibacterial efficacy substantially greater than ampicillin. researchgate.net

A series of nitrofuran derivatives with benzyl (B1604629) groups also displayed potent antibacterial activity against Staphylococcus epidermidis, with MIC values in the range of 2 to 8 µM. rsc.org Furthermore, late-stage functionalization of 5-nitrofuran drugs yielded derivatives with enhanced activity against S. aureus. For instance, a hydroxylated derivative showed a two-fold increase in activity against S. aureus compared to the parent compound, with an MIC value of 1.5625 μg ml−1. semanticscholar.org

| Compound Class | Bacterial Strain(s) | MIC Range | Reference |

| Nitrofuranyl pyranopyrimidinone derivative | MRSA, S. aureus ATCC 700699 | 8–16 µg/mL | pasteur.ac.ir |

| 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives | Gram-positive bacteria | > Ampicillin | researchgate.net |

| Nitrofuran derivatives with benzyl groups | S. epidermidis | 2–8 µM | rsc.org |

| Hydroxylated 5-nitrofuran derivative | S. aureus | 1.5625 µg/mL | semanticscholar.org |

5-Nitrofuran derivatives have also been investigated for their activity against challenging Gram-negative bacteria. A study on 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives revealed strong antimicrobial activity against three metronidazole-resistant Helicobacter pylori strains, with inhibition zones greater than 30 mm at a concentration of 100 µ g/disc . researchgate.net

The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) represent a group of multidrug-resistant bacteria that are a major cause of hospital-acquired infections. A chemically diverse set of 13 5-nitrofuran-tagged heterocyclic compounds was tested against this panel. One compound, N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine, demonstrated an excellent profile against Enterobacter cloacae, Staphylococcus aureus, Klebsiella pneumoniae, and Enterococcus faecalis, with MIC values of 0.25, 0.06, 0.25, and 0.25 µg/mL, respectively. nih.gov While specific data on this compound derivatives against Neisseria gonorrhoeae is limited, research on other novel compounds like corallopyronin A has shown potent in vitro and ex vivo anti-gonococcal activity. mdpi.com

| Compound | Bacterial Strain(s) | MIC (µg/mL) | Reference |

| N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine | Enterobacter cloacae, Staphylococcus aureus, Klebsiella pneumoniae, Enterococcus faecalis | 0.25, 0.06, 0.25, 0.25 | nih.gov |

| 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives | Metronidazole-resistant Helicobacter pylori | >30 mm inhibition zone at 100 µ g/disc | researchgate.net |

Antifungal Activity Profile

In addition to their antibacterial properties, 5-nitrofuran derivatives have demonstrated significant antifungal activity against a range of pathogenic fungi. A series of synthesized nitrofuran derivatives were tested against various fungal species, with many exhibiting inhibitory activity. nih.gov For the most potent compounds, the minimal inhibitory concentration (MIC90) values ranged from 0.48 µg/mL against Histoplasma capsulatum and Paracoccidioides brasiliensis to 3.9 µg/mL against Candida and Cryptococcus neoformans strains. nih.gov

Another study focused on a series of 33 derivatives containing a 5-nitrofuran scaffold, which were screened for their in vitro antifungal activities against six strains of Candida albicans, including drug-resistant clinical isolates. The bioassay results indicated that these derivatives could dramatically inhibit fungal growth, with ten of the compounds exhibiting stronger inhibitory activities than the standard antifungal drug fluconazole. One derivative, designated B5, showed the highest activity with MIC80 values ranging from 0.25 to 8 µg/mL across all tested fungi.

| Compound Class/Derivative | Fungal Species | MIC90/MIC80 (µg/mL) | Reference |

| Nitrofuran derivatives | Histoplasma capsulatum, Paracoccidioides brasiliensis | 0.48 | nih.gov |

| Nitrofuran derivatives | Trichophyton rubrum, T. mentagrophytes | 0.98 | nih.gov |

| Nitrofuran derivatives | Candida and Cryptococcus neoformans strains | 3.9 | nih.gov |

| Derivative B5 | Candida albicans (including drug-resistant strains) | 0.25 - 8 |

Antiparasitic Activity in Experimental Models

The therapeutic potential of 5-nitrofuran derivatives extends to parasitic infections. A study investigating miscellaneous imines and acyl hydrazones prepared from 5-nitrofuraldehyde found promising antiparasitic effects against Toxoplasma gondii and Leishmania major. nih.gov Notably, certain acyl hydrazones and imines demonstrated sound activities against L. major promastigotes. nih.gov

In another study, new quinolone derivatives containing a nitrofuran moiety were evaluated for their anti-parasitic activities against Toxoplasma gondii. The results indicated that the administration of these new quinolone derivatives led to a reduction in intracellular proliferation, infection index, and the number and size of plaques compared to untreated infected cells. Furthermore, research into new potent 5-nitrofuryl derivatives as inhibitors of Trypanosoma cruzi, the causative agent of Chagas disease, revealed that some of the derivatives were nearly three times more active than the reference compound, nifurtimox, against the epimastigote form of the parasite. nih.gov

Trypanocidal Activity against Trypanosoma brucei and Trypanosoma cruzi

The 5-nitrofuran scaffold is a well-established pharmacophore in the development of agents against trypanosomatid parasites, the causative agents of Human African Trypanosomiasis (Trypanosoma brucei) and Chagas Disease (Trypanosoma cruzi). nih.govdrugbank.com The therapeutic potential of nitroheterocyclic compounds like nifurtimox, a 5-nitrofuran derivative, is well-documented for treating Chagas disease. mdpi.com

In vitro studies have demonstrated that novel 5-nitrofuryl derivatives can exhibit potent growth inhibitory activity against T. cruzi, with some compounds being nearly three times more active than the reference drug, nifurtimox. nih.gov Similarly, various synthesized nitrofurantoin (B1679001) analogs have shown high trypanocidal activity in the sub-micromolar range against six different species and strains of animal and human trypanosomes. nih.gov For instance, certain nitrofurylazine derivatives displayed nanomolar efficacy against T. congolense in vitro, with IC50 values as low as 0.03 μM. researchgate.net The trypanocidal activity of these derivatives often varies depending on the specific trypanosome species being evaluated. researchgate.netnih.gov

Despite promising in vitro results, the translation to in vivo efficacy has been challenging. Several studies report that potent in vitro candidates, including certain nitrofurylazines and nitrofurantoin analogs, failed to show treatment efficacy in mouse models of trypanosomiasis. nih.govresearchgate.netnih.gov However, other research involving different 5-nitrofuran derivatives has reported some level of in vivo activity in murine models of acute Chagas' disease. nih.gov These findings suggest that while the 5-nitrofuran core is essential for activity, further chemical modifications are necessary to improve the pharmacokinetic properties required for in vivo effectiveness. researchgate.net

Table 1: In Vitro Trypanocidal Activity of Selected 5-Nitrofuran Derivatives

| Compound | Target Organism | IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Nitrofurylazine 4a | T. congolense IL3000 | 0.04 | >7761 | researchgate.net |

| Nitrofurylazine 7a | T. congolense IL3000 | 0.03 | >9542 | researchgate.net |

| Nitrothienylazine 8b | T. congolense IL3000 | 0.04 | 232 | researchgate.net |

| Analog 11 | Animal/Human Trypanosomes | <0.34 | >723 | nih.gov |

| Analog 12 | Animal/Human Trypanosomes | <0.34 | >723 | nih.gov |

Antischistosomal Efficacy in Model Systems

Schistosomiasis is a parasitic disease caused by flatworms of the Schistosoma genus. Research into the utility of nitrofuran derivatives against these parasites has a history dating back to the 1960s, particularly with studies on Schistosoma japonicum. nih.gov One derivative, 2-[(5-nitro-2-furanyl)methylene]-hydrazine carbothioamide, demonstrated notable activity against S. japonicum in infected mice. nih.gov

However, the development of nitrofuran-based drugs for schistosomiasis has been hampered by issues of toxicity and limited efficacy, which ultimately led to this class of drugs falling out of widespread use for this indication. nih.gov One specific antischistosomal nitrofuran, trans-5-amino-3-[2-(5-nitro-2-furyl)vinyl]-1,2,4-oxadiazole, was found to be carcinogenic in mice, rendering it unsuitable for therapeutic use. nih.gov Despite these setbacks, the potential of this chemical class continues to be explored, with studies investigating novel derivatives and scaffolds, such as quinoline hybrids, for antischistosomal activity. researchgate.net

Anticancer Potential in Cell Line Models

Triple-negative breast cancer (TNBC) is an aggressive form of breast cancer with limited treatment options. researchgate.net Researchers have identified 5-nitrofuran-2-amide derivatives as potent small molecule activators of C/EBP-homologous protein (CHOP) expression. nih.gov The induction of CHOP is a key component of the terminal unfolded protein response (UPR) that triggers apoptosis in cells under endoplasmic reticulum stress. nih.gov

Studies have shown that compounds featuring an N-phenyl-5-nitrofuran-2-carboxamide skeleton are particularly effective at inducing apoptosis in TNBC cells. nih.gov The mechanism of action involves the activation of the PERK-eIF2α-ATF4 pathway of the UPR. nih.gov These findings indicate that small molecules capable of activating CHOP expression represent a potential therapeutic strategy for TNBC. nih.gov

The anticancer potential of 5-nitrofuran derivatives extends beyond TNBC, with various studies evaluating their efficacy against a panel of human cancer cell lines. Benzofuran-based hybrids have been assessed for their in vitro antiproliferative activity against HePG2 (hepatocellular carcinoma), HCT-116 (colon carcinoma), MCF-7 (breast adenocarcinoma), and PC3 (prostate cancer) cell lines, with some derivatives showing promising activity.

In one study, a benzofuran-2-carboxamide derivative demonstrated high potency against HCT-116 and A549 (lung carcinoma) cells, with IC50 values of 0.87 µM and 0.57 µM, respectively. Other research on halogenated benzofuran derivatives found significant activity against HepG2 and A549 cells. The cytotoxic effects of these compounds are often evaluated against reference drugs like doxorubicin and cisplatin.

Table 2: In Vitro Anticancer Activity of Selected Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Benzofuran-2-carboxamide derivative 50g | HCT-116 | 0.87 | |

| Benzofuran-2-carboxamide derivative 50g | HeLa | 0.73 | |

| Benzofuran-2-carboxamide derivative 50g | HepG2 | 5.74 | |

| Benzofuran-2-carboxamide derivative 50g | A549 | 0.57 | |

| Halogen derivative 7 | A549 | 6.3 ± 2.5 | |

| Halogen derivative 7 | HepG2 | 11 ± 3.2 | |

| Halogen derivative 8 | HepG2 | 3.8 ± 0.5 | |

| Halogen derivative 8 | A549 | 3.5 ± 0.6 |

A critical aspect of preclinical drug evaluation is the assessment of cytotoxicity against non-cancerous mammalian cells to determine the therapeutic window. In the context of 5-nitrofuran derivatives, cytotoxicity is often measured against cell lines such as Vero (African green monkey kidney epithelial cells) and J774 macrophages.

Studies on antitubercular N-benzyl-5-nitrofuran-2-carboxamide analogs showed low in vitro cytotoxicity toward Vero cells, with CC50 values ranging from 40 to >120 μM. Similarly, investigations into the trypanocidal activity of nitrofurantoin analogs revealed low cytotoxicity. nih.gov The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50) to the effective concentration (IC50), is a key metric. High SI values, such as those exceeding 7000 for certain nitrofurylazines against trypanosomes, indicate a high degree of selectivity for the target pathogen over mammalian cells. researchgate.net However, some derivatives have shown moderate toxicity, emphasizing the need for careful structural optimization to balance efficacy and safety. nih.gov

Antiviral Activity in Experimental Models

While heterocyclic compounds, including those with structures that can be derived from thiosemicarbazides, are sometimes associated with a broad range of biological activities, specific data on the antiviral properties of this compound derivatives are limited in the reviewed literature. One study noted that molecules containing a pyrazole (B372694) ring, which can be synthesized using thiosemicarbazide (B42300), may possess antiviral activities, among other pharmacological effects. However, dedicated studies evaluating the direct antiviral efficacy of this compound against specific viruses were not prominent in the available research.

Computational Chemistry and in Silico Modeling of 5 Nitrofuran 2 Carbothioamide Analogues

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, providing critical information about ligand-target interactions. For 5-nitrofuran analogues, docking studies have been instrumental in elucidating their mechanism of action and identifying key binding features.

Researchers have used docking simulations to study the interaction of nitrofuran derivatives with various biological targets. A primary mechanism of action for nitrofurans involves the reduction of their nitro group by bacterial nitroreductases, leading to the formation of reactive intermediates that damage cellular macromolecules. mdpi.comnih.gov Consequently, enzymes like E. coli nitroreductase (NfsA and NfsB) and azoreductase (AzoR) are common targets for these studies. mdpi.comajprd.comresearchgate.net

In one study, docking simulations of novel 5-nitrofuran-2-carbohydrazides revealed that a potent sulfonamide derivative successfully occupied the p-amino benzoic acid (PABA) binding pockets of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in folate synthesis. nih.gov Similarly, docking of 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles showed that the nitrofuran group is often located in the protein's catalytic region, interacting with cofactors like flavin mononucleotide (FMN) through π-stacking. mdpi.com This interaction is crucial for the reduction of the nitro group, which initiates the compound's antibacterial activity. mdpi.com

Docking scores, which estimate the binding affinity (often in kcal/mol), are used to rank and compare the potential efficacy of different analogues. For instance, a study on nitrofuran derivatives targeting E. coli nitro-reductase (PDB: 1YLU) reported docking scores ranging from -5.9 to -8.8 kcal/mol. ajprd.comresearchgate.net The compound with the highest score (-8.80 kcal/mol) formed interactions with key amino acid residues like GLU 165, ARG 10 & 207, and LYS 205 at the active site. ajprd.comresearchgate.net These studies help rationalize the structure-activity relationships (SAR) observed in experimental assays and guide the design of new derivatives with improved binding affinity. nih.gov

Table 1: Molecular Docking Results for 5-Nitrofuran Analogues Against Various Targets| Compound Type | Target Protein | PDB ID | Key Interacting Residues | Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|---|

| 5-Nitrofuran-2-carbohydrazide (cpd 21f) | Dihydropteroate Synthase (DHPS) | Not Specified | PABA binding pocket | Not Specified | nih.gov |

| 5-(5-nitro-2-furyl)-1,2,4-oxadiazole (cpd 2e) | Deazaflavin-dependent nitroreductase (Ddn) | Not Specified | FMN (π-stacking), Leucines, Isoleucines, Phenylalanines | Not Specified | mdpi.com |

| Hydroxymethyl nitrofurantoin (B1679001) (cpd 2a) | E. coli Nitroreductase | 1YLU | GLU 165, ARG 10, ARG 207, SER 12, SER 39, LYS 205 | -8.80 | ajprd.comresearchgate.net |

| Standard Nitrofurantoin | E. coli Nitroreductase | 1YLU | GLU 165, ARG 10, ARG 207, SER 12, SER 39, LYS 205 | -8.10 | ajprd.com |

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. dntb.gov.ua It is widely applied to carbothioamide and nitrofuran derivatives to calculate optimized molecular geometries, vibrational frequencies, and various electronic properties. dntb.gov.uaniscpr.res.inacs.org

DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), provide insights into bond lengths, bond angles, and dihedral angles of the molecule in its ground state. nih.govnih.gov These theoretical calculations are often compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net For example, DFT studies on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole showed that calculated bond lengths and angles were in very good agreement with experimental values. acs.org

Furthermore, DFT is used to compute electronic properties that govern the reactivity and stability of the molecule. These properties include dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov Such quantum-mechanical investigations are crucial for understanding the electronic nature of the compounds and how structural modifications can influence their biological activity. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical expressions that correlate the chemical structures of compounds with their biological activities. arxiv.org For 5-nitrofuran analogues, QSAR studies are essential for predicting the activity of newly designed compounds and for understanding the structural features that are critical for their therapeutic effects, such as antitubercular activity. arxiv.orgnih.govaimspress.com

The development of a QSAR model involves several steps: selecting a dataset of compounds with known activities, calculating molecular descriptors, partitioning the data into training and test sets, building a mathematical model using statistical methods, and validating the model's predictive power. mdpi.com A variety of molecular descriptors can be used, including constitutional, topological, functional, and quantum-chemical descriptors. aimspress.com

Several studies have developed 2D and 3D-QSAR models for nitrofuranyl derivatives. nih.govaimspress.com For instance, a 2D-QSAR study on 126 nitrofuran derivatives with antitubercular activity used methods like Combinatorial Protocol in Multiple Linear Regression (CP-MLR) and Partial Least-Squares (PLS) analysis. aimspress.com The resulting models showed that the presence of the furan (B31954) ring substituted with a nitro group is essential for activity. aimspress.com Other important descriptors included the number of double bonds, the number of sulfur atoms, and Kier-Hall electrotopological states. aimspress.com

The statistical quality of QSAR models is assessed using parameters like the squared correlation coefficient (R²) for the training set, the cross-validated correlation coefficient (Q²), and the predictive ability for an external test set (R²_pred). mdpi.comnih.gov Robust models with high predictive ability (e.g., R² > 0.7) can be reliably used to screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates, thereby saving time and resources. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into the conformational flexibility of ligands and the stability of ligand-protein complexes. researchgate.net For analogues of 5-Nitrofuran-2-carbothioamide, MD simulations can complement molecular docking studies by revealing the dynamic behavior of the ligand in the receptor's active site.

An MD simulation tracks the trajectory of a ligand-protein complex, allowing for the analysis of its stability and the persistence of key interactions identified in docking. semanticscholar.org Parameters such as the root-mean-square deviation (RMSD) of the protein and ligand are monitored. A stable RMSD over the simulation time (e.g., 100 ns) suggests that the complex is stable. researchgate.net These simulations can confirm whether the binding pose predicted by docking is maintained and can reveal dynamic changes in interactions that are not captured by static docking models.

Analysis of HOMO-LUMO Energies, Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO)

Deeper insights into the electronic characteristics and reactivity of this compound analogues are obtained through advanced DFT-based analyses, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) calculations.

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in quantum chemistry. mdpi.com The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.com The energy gap between HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an indicator of molecular reactivity and stability. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive and facilitates intramolecular charge transfer, which can be crucial for biological activity. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) : The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It helps to identify the regions that are rich or poor in electrons. Negative potential regions (typically colored red) are susceptible to electrophilic attack, while positive potential regions (blue) are prone to nucleophilic attack. nih.gov MEP analysis is valuable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how a molecule will interact with a biological receptor. niscpr.res.innih.gov

Natural Bond Orbital (NBO) Analysis : NBO analysis provides a detailed picture of the Lewis-like bonding pattern, charge distribution, and intramolecular interactions within a molecule. mpg.dewisc.edu It examines charge delocalization and hyperconjugative interactions between filled (donor) and vacant (acceptor) orbitals. nih.govresearchgate.net The stabilization energy (E(2)) associated with these interactions indicates their strength; a higher E(2) value signifies a stronger interaction. researchgate.netacadpubl.eu This analysis can explain the stability of certain molecular conformations and the influence of substituents on the electronic structure. researchgate.netacadpubl.eu

Table 2: Key Electronic Properties from Computational Analysis| Analysis Type | Property Calculated | Significance | Reference |

|---|---|---|---|

| HOMO-LUMO Analysis | E_HOMO, E_LUMO, Energy Gap (ΔE) | Indicates molecular reactivity, stability, and charge transfer capabilities. | nih.govmdpi.com |

| Molecular Electrostatic Potential (MEP) | Electrostatic potential map | Identifies electrophilic and nucleophilic sites, predicting interaction patterns. | nih.gov |

| Natural Bond Orbital (NBO) | Stabilization Energy (E(2)) | Quantifies intramolecular charge delocalization and hyperconjugative interactions. | nih.govresearchgate.net |

In Silico Prediction of Physicochemical Descriptors and Drug-Likeness for Research Optimization

In the early stages of drug discovery, it is crucial to assess whether a compound possesses the necessary physicochemical properties to be a viable drug candidate. In silico tools are widely used to predict these properties and evaluate a compound's "drug-likeness," helping to optimize lead compounds and reduce late-stage failures.

Drug-likeness is often assessed using established rules of thumb, such as Lipinski's Rule of Five, the Ghose filter, and Veber's rules. chemrevlett.compolito.it These rules are based on molecular properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. chemrevlett.com Compounds that comply with these rules are more likely to have good oral bioavailability.

Various computational models and web servers (e.g., SwissADME, pkCSM) are available to calculate a wide range of physicochemical descriptors and predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. chemrevlett.com For nitrofuran analogues, these predictions can guide structural modifications to improve properties like solubility, metabolic stability, and permeability, while minimizing potential toxicity. nih.govnih.gov This computational filtering process allows researchers to focus their synthetic efforts on compounds with the highest probability of success. chemrevlett.com

Biotransformation and Resistance Mechanisms in Experimental Contexts

Metabolic Stability and Biotransformation Pathways in In Vitro and Ex Vivo Models (e.g., mouse liver microsomes)

Metabolic stability is a critical parameter assessed early in drug discovery to predict a compound's fate in the body. researchgate.neteurofinsdiscovery.com A compound with low metabolic stability may be cleared too quickly, failing to achieve therapeutic concentrations, while a very stable compound might accumulate and cause toxicity. researchgate.neteurofinsdiscovery.com The intrinsic clearance (Clint) of a compound is measured using various in vitro systems to predict its in vivo metabolic clearance. eurofinsdiscovery.comnih.gov

Commonly used in vitro test systems include liver microsomes, hepatocytes, S9 fractions, and recombinant enzymes. researchgate.neteurofinsdiscovery.com Microsomal assays are particularly useful for evaluating Phase I metabolism, which is predominantly carried out by the cytochrome P450 (CYP450) enzyme system. bioivt.com Hepatocyte assays provide a more comprehensive picture by assessing both Phase I and Phase II (conjugation) metabolic pathways. bioivt.com

For nitrofuran derivatives, biotransformation can occur through two main pathways:

Oxidative Metabolism: Studies using rat liver microsomes have shown that nitrofurans can undergo oxidative bioactivation. nih.gov This process is dependent on CYP450 enzymes and can lead to the formation of reactive intermediates, such as epoxides. nih.gov Research on related compounds like nitrofurantoin (B1679001) has identified specific P450 isoforms, such as P450 3A5 and P450 2A6, as being responsible for this bioactivation. nih.gov This oxidative pathway can produce metabolites like 4-hydroxy derivatives. nih.gov

Reductive Metabolism: The nitro group of the furan (B31954) ring is susceptible to reduction. This is a key step in the activation of nitrofurans to their bactericidal form within microbial cells. researchgate.net In mammalian systems, enzymes like the CYP450 reductase can catalyze this reduction. nih.gov This process can lead to the generation of reactive nitrogen species and has been linked to the compound's mechanism of action and potential toxicity. nih.gov The incubation of nitrofurantoin with rat liver microsomes in the presence of NADPH has been shown to generate metabolites such as 1-aminohydantoin. nih.gov

The stability of a nitrofuran compound in these models is determined by measuring the rate of disappearance of the parent drug over time. bioivt.com This data is used to calculate key pharmacokinetic parameters like the metabolic half-life (t1/2) and intrinsic clearance. eurofinsdiscovery.combioivt.com Significant improvements in the metabolic stability of some nitrofuran series have been achieved through chemical modifications, such as the introduction of an α,α-dimethylbenzyl moiety, which enhances stability in mouse liver microsomes. nih.gov

Table 1: Key Aspects of In Vitro Metabolic Stability Assays for Nitrofuran Derivatives| Parameter | Description | Common In Vitro Models | Relevance |

|---|---|---|---|

| Intrinsic Clearance (Clint) | The rate of metabolism of a drug by the liver, independent of blood flow. nih.gov | Liver Microsomes, Hepatocytes, S9 Fractions. researchgate.neteurofinsdiscovery.com | Predicts in vivo clearance, bioavailability, and half-life. eurofinsdiscovery.comnih.gov |

| Metabolic Half-life (t1/2) | The time it takes for the concentration of the parent compound to be reduced by half. bioivt.com | Liver Microsomes, Hepatocytes. bioivt.com | Indicates how long the compound will persist in the body. nih.gov |

| Biotransformation Pathways | The specific metabolic reactions a compound undergoes (e.g., oxidation, reduction). nih.govnih.gov | Microsomes (for CYP450 activity), Hepatocytes (Phase I & II). bioivt.comnih.gov | Identifies potential active or toxic metabolites. nih.gov |

Identification of Metabolites in Experimental Biological Samples

Nitrofurans are known to be rapidly metabolized, with in situ half-lives that can be less than two hours. google.com Consequently, detecting the parent drug in biological samples can be challenging. mdpi.com The focus of analysis is often on the identification of more stable, tissue-bound metabolites that serve as marker residues. google.commdpi.comnih.gov

The identification process typically involves several steps:

Sample Preparation and Hydrolysis: Tissue samples (e.g., liver, muscle, shrimp) are homogenized. nih.govusda.govfda.gov An acid hydrolysis step is often employed to cleave the tissue-bound metabolites from proteins, releasing the side-chain of the original nitrofuran drug. google.comusda.govfda.gov

Derivatization: The released metabolites are often derivatized, for example with 2-nitrobenzaldehyde (B1664092) (2-NBA), to improve their stability and detectability for analysis. usda.govfda.gov

Extraction and Analysis: The derivatized metabolites are then isolated using techniques like liquid-liquid extraction and subsequently identified and quantified using highly sensitive analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). usda.govfda.gov

Studies on various nitrofuran compounds have successfully identified several key metabolites in biological samples from treated animals. For instance, after oral administration of nitrofurazone (B1679002), furazolidone (B1674277), and nitrofurantoin to rats, their corresponding 4-hydroxy derivatives were isolated from urine and confirmed by comparing their spectral data with synthetic standards. nih.gov

Table 2: Common Metabolites of Nitrofuran Antibiotics Identified in Experimental Samples| Parent Nitrofuran | Marker Metabolite (Side-Chain) | Chemical Name | Reference |

|---|---|---|---|

| Nitrofurantoin | AHD | 1-Aminohydantoin | mdpi.comnih.gov |

| Furazolidone | AOZ | 3-Amino-2-oxazolidinone | mdpi.comnih.gov |

| Furaltadone | AMOZ | 3-Amino-5-morpholinomethyl-2-oxazolidone | mdpi.comnih.gov |

| Nitrofurazone | SEM | Semicarbazide | mdpi.comnih.gov |

| Nifursol | DNSH | 3,5-Dinitrosalicylic acid hydrazide | nih.gov |

Characterization of Resistance Mechanisms to 5-Nitrofuran Derivatives in Microbial Models

Despite decades of use, clinical resistance to nitrofurans remains relatively low compared to other antibiotics. nih.govkarger.com This is partly attributed to their multifactorial mechanism of action, which requires activation within the bacterial cell and targets multiple physiological processes. researchgate.netnih.gov However, resistance can and does emerge, primarily through mechanisms that prevent the activation of the nitrofuran prodrug. nih.govnih.gov

The primary mechanism of resistance in bacteria such as Escherichia coli and Klebsiella pneumoniae involves the inactivation of bacterial nitroreductases. nih.govnih.gov